(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate is a chemical compound that combines the properties of trifluoromethanesulfonic acid and benzofuran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester typically involves the esterification of 6-methoxy-benzofuran-3-ol with trifluoromethanesulfonic acid. The reaction is usually carried out under acidic conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include elevated temperatures and the use of solvents to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester.
Analyse Chemischer Reaktionen
Types of Reactions
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trifluoromethanesulfonic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester involves its interaction with molecular targets and pathways. The trifluoromethanesulfonic acid moiety can act as a strong acid, facilitating protonation and activation of substrates in various chemical reactions. The benzofuran ring system may interact with biological targets, such as enzymes and receptors, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid used in various chemical reactions.
6-Methoxy-benzofuran: A benzofuran derivative with potential biological activities.
Trifluoromethanesulfonic acid esters: A class of compounds with similar acidic properties and reactivity.
Uniqueness
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate is unique due to the combination of the strong acidic properties of trifluoromethanesulfonic acid and the versatile benzofuran ring system
Eigenschaften
Molekularformel |
C10H7F3O5S |
---|---|
Molekulargewicht |
296.22 g/mol |
IUPAC-Name |
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H7F3O5S/c1-16-6-2-3-7-8(4-6)17-5-9(7)18-19(14,15)10(11,12)13/h2-5H,1H3 |
InChI-Schlüssel |
QYBDTSQIDAOQSS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CO2)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.